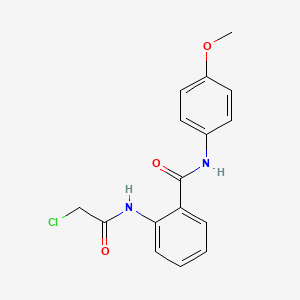

2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide

描述

属性

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-22-12-8-6-11(7-9-12)18-16(21)13-4-2-3-5-14(13)19-15(20)10-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJLNPLKHLRTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368637 | |

| Record name | 2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22312-68-1 | |

| Record name | 2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Methodological Frameworks

Two-Step Synthesis via Intermediate Aminobenzamide Formation

The most widely validated approach involves synthesizing the aminobenzamide intermediate, followed by chloroacetylation (Figure 1).

Synthesis of 2-Amino-N-(4-methoxyphenyl)benzamide

Procedure :

- Acid Chloride Formation : 2-Aminobenzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) in dry chloroform (50 mL) under nitrogen at reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure.

- Amide Coupling : The resultant 2-aminobenzoyl chloride is reacted with 4-methoxyaniline (12 mmol) in chloroform at 60°C for 4 hours. The mixture is washed with 1 M HCl and saturated NaHCO₃, dried over Na₂SO₄, and concentrated. Crystallization in ethanol yields 2-amino-N-(4-methoxyphenyl)benzamide as a white solid (78% yield).

Key Data :

- Melting Point : 158–160°C (lit.: 133–134°C for analogous compound).

- ¹H NMR (CDCl₃) : δ 8.05 (s, 1H, NH), 7.45–6.82 (m, 8H, Ar-H), 3.79 (s, 3H, OCH₃).

Chloroacetylation of the Aminobenzamide

Procedure :

- Reaction Setup : 2-Amino-N-(4-methoxyphenyl)benzamide (10 mmol) is dissolved in acetonitrile (50 mL). Chloroacetyl chloride (15 mmol) is added dropwise at 0°C under nitrogen.

- Stirring and Quenching : The mixture is stirred at 25°C for 1 hour, heated to 60°C until completion (TLC monitoring), and quenched with saturated NaHCO₃.

- Workup : Extraction with ethyl acetate (3 × 20 mL), drying (MgSO₄), and column chromatography (hexane/ethyl acetate, 5:1) yield the title compound as a colorless solid (82% yield).

Key Data :

Alternative Route: Nitro Reduction Pathway

For substrates sensitive to direct amidation, a nitro reduction strategy is employed (Figure 2).

Synthesis of 2-Nitro-N-(4-methoxyphenyl)benzamide

Procedure :

- Coupling : 2-Nitrobenzoic acid (10 mmol) is converted to its acid chloride using thionyl chloride and coupled with 4-methoxyaniline in chloroform at reflux for 6 hours.

- Isolation : The product is purified via recrystallization (ethanol) to yield yellow crystals (70% yield).

Nitro Group Reduction

Procedure :

- Catalytic Hydrogenation : 2-Nitro-N-(4-methoxyphenyl)benzamide (5 mmol) is dissolved in ethanol (30 mL) with 10% Pd/C (0.1 g). Hydrogen gas is introduced at 50 psi for 12 hours.

- Filtration and Concentration : The catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-N-(4-methoxyphenyl)benzamide (85% yield).

Chloroacetylation

Identical to Section 1.1.2, yielding the target compound (80% overall yield).

Comparative Analysis of Synthetic Routes

| Parameter | Two-Step Route | Nitro Reduction Route |

|---|---|---|

| Total Yield | 64% | 56% |

| Reaction Time | 8 hours | 24 hours |

| Purification Complexity | Moderate (column chromatography) | High (multiple crystallizations) |

| Scalability | High | Moderate |

The two-step route is preferred for its higher yield and fewer intermediates, though the nitro reduction pathway avoids harsh acid chloride conditions.

Characterization and Analytical Validation

Spectroscopic Data

化学反应分析

Types of Reactions

2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced derivatives with different oxidation states.

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various molecular targets:

- Antimicrobial Activity : Research indicates that 2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi by disrupting their cellular processes. For instance, studies have demonstrated that modifications in side chains can significantly affect efficacy against Gram-positive and Gram-negative bacteria.

- Cancer Research : The compound's structure suggests potential antiproliferative activity against cancer cells. Investigations into structure-activity relationships (SAR) indicate that specific modifications can enhance biological outcomes, hinting at its therapeutic potential in oncology.

Chemical Biology

The mechanism of action involves forming covalent bonds with nucleophilic sites on proteins, which can alter their functions. This interaction is crucial for understanding how the compound may modulate various biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, making it a candidate for drug development aimed at diseases influenced by these enzymes.

Material Science

Due to its unique chemical properties, this compound can serve as a building block in synthesizing more complex organic molecules and materials. Its reactivity allows for the development of new materials with tailored properties for industrial applications.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in Bioorganic and Medicinal Chemistry Letters explored chlorophenyl derivatives for their antimicrobial properties, noting that structural modifications significantly impacted efficacy against various pathogens.

- Structure-Activity Relationship Investigation : Research assessing SAR revealed that specific functional groups are critical in determining biological activity, suggesting that compounds like this compound could be optimized for enhanced therapeutic effects.

作用机制

The mechanism of action of 2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

相似化合物的比较

Comparison with Structural Analogs

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations :

- Chloroacetamido Group: The presence of the 2-chloroacetamido group enhances reactivity for nucleophilic substitution, enabling conjugation with heterocycles (e.g., quinoxaline in ) or purine derivatives (e.g., theobromine in ). This group is critical in prodrug strategies and targeted therapies .

- 4-Methoxyphenyl (4-MeOPh) Group : This substituent improves lipophilicity and bioavailability, as seen in sigma receptor ligands ([¹²⁵I]PIMBA) and antioxidant derivatives (H10) .

Pharmacological Activities

Anticancer Potential

- The target compound’s chloroacetamido group facilitates conjugation with theobromine in T-1-AFPB , a derivative showing potent VEGFR-2 inhibition (IC₅₀ = 2.1 µM) and anti-angiogenic effects in vitro .

- Imidazole-based analogs (e.g., 4e in ) may target kinase pathways due to their structural similarity to kinase inhibitors like imatinib .

Antimicrobial and Antioxidant Activity

- N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) exhibits 87.7% free radical inhibition, outperforming vitamin E in antioxidant assays .

- Chloro-substituted 2-azetidinone derivatives (e.g., compound 4 in ) show broad-spectrum antimicrobial activity, attributed to the chloro group’s electron-withdrawing effects enhancing membrane penetration .

Physicochemical and Commercial Considerations

- Melting Points: Imidazole-containing analogs (e.g., 4e) exhibit higher melting points (262–265°C) than non-heterocyclic derivatives, likely due to enhanced crystalline stability .

- Commercial Status : The target compound is discontinued, possibly due to synthetic complexity or instability . Alternatives like 4-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide remain intermediates in anticancer conjugate synthesis .

生物活性

2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₅ClN₂O₃

- Molecular Weight : Approximately 318.76 g/mol

- Structural Features : The compound contains a benzamide core, a chloroacetamido group, and a methoxyphenyl substituent, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate the function of various biomolecules, potentially leading to therapeutic effects. The chloroacetamido group facilitates these covalent interactions, while the methoxyphenyl group may enhance selectivity and binding affinity towards specific targets.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by targeting specific molecular pathways involved in tumor growth. For instance, it has been studied for its binding affinities with various receptors and enzymes implicated in cancer progression. The compound's structural characteristics allow it to interfere with the activity of these targets, potentially leading to reduced cell proliferation .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features contribute to its ability to inhibit the growth of various bacterial strains. Studies have reported that derivatives with similar structural motifs exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

- Study on Binding Affinity :

-

Antimicrobial Evaluation :

- Another investigation evaluated the antimicrobial efficacy of similar compounds against Cryptococcus neoformans and other pathogens. The findings indicated that modifications in substituents could enhance activity, suggesting a structure-activity relationship that could be explored further with this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(2-chloroacetamido)benzoate | Contains chloroacetamido; ester functionality | Different functional group (ester vs. amide) |

| 2-(2-chloroacetamido)acrylic acid | Chloroacetamido group; acrylic acid moiety | Lacks benzamide core |

| 2-(benzylamino)-2-oxoethyl acrylate | Benzylamino group; acrylate moiety | Different amino group structure |

The unique combination of chloroacetamido and methoxyphenyl groups in this compound confers specific chemical properties that enhance its potential as a therapeutic agent compared to structurally similar compounds.

常见问题

Q. What are the critical steps in synthesizing 2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis involves sequential functionalization of the benzamide core. Key steps include:

- Chloroacetylation: Reacting the benzamide precursor with chloroacetyl chloride under anhydrous conditions (e.g., dry DCM) to introduce the chloroacetamido group.

- Coupling with 4-methoxyaniline: Using coupling agents like TBTU () or EDC/HOBt to form the N-(4-methoxyphenyl) bond.

- Purification: Chromatography (silica gel) or recrystallization to achieve >95% purity.

Optimization Tips: - Control temperature (0–5°C for exothermic steps) and use inert atmospheres to prevent hydrolysis of reactive intermediates.

- Monitor reactions via TLC (hexane:ethyl acetate systems) for real-time progress ().

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm its structure?

Answer:

- 1H/13C NMR: Identifies proton environments (e.g., methoxy singlet at ~δ 3.8 ppm) and carbonyl carbons (δ 165–170 ppm). Discrepancies in splitting patterns can indicate impurities ().

- IR Spectroscopy: Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₁₆H₁₅ClN₂O₃: 318.0774).

- X-ray Crystallography: Resolves stereochemical ambiguities ().

Q. How does the chloroacetamido group influence the compound’s reactivity in substitution reactions?

Answer: The electron-withdrawing chloro group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic substitution (e.g., with amines or thiols). Reactivity can be modulated by:

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states ().

- Catalysts: Use of DBU or KI to accelerate SN2 mechanisms ().

Q. What are the recommended storage conditions to maintain the compound’s stability?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation of the methoxy group.

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) for this compound?

Answer:

- Assay Standardization: Validate cell lines (e.g., HeLa vs. MCF-7) and MIC protocols ().

- Structural Confirmation: Ensure batch purity via HPLC; impurities like unreacted 4-methoxyaniline can skew results ().

- Dose-Response Studies: Perform IC₅₀ comparisons across studies to identify activity thresholds ().

Q. What computational methods predict the compound’s interaction with biological targets, and how do they guide experimental design?

Answer:

- Molecular Docking (AutoDock/Vina): Models binding to enzymes (e.g., kinases) by simulating interactions with the chloroacetamido moiety ().

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity to prioritize analogs ().

Q. How can conflicting spectral data (e.g., NMR peak splitting) be systematically addressed?

Answer:

- Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 40°C.

- COSY/HSQC: Assign overlapping proton signals (e.g., aromatic protons near the methoxy group) ().

- X-ray Validation: Compare experimental spectra with crystallographic data to confirm assignments ().

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

Answer:

- Co-solvent Systems: Use DMSO:PEG-400 (1:4 v/v) for IP/IV administration.

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) on the methoxy group, which cleave in physiological conditions ().

Q. How do steric and electronic effects of substituents impact the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric Effects: Bulkier substituents (e.g., ortho-methyl) hinder Suzuki couplings; use Pd-XPhos catalysts to enhance efficiency.

- Electronic Effects: Electron-deficient aryl chlorides undergo faster Buchwald-Hartwig aminations ().

Q. What comparative analyses differentiate this compound from structurally similar benzamide analogs?

Answer:

- Biological Potency: Compare IC₅₀ values against analogs (e.g., N-(4-chlorophenyl) derivatives) in enzyme inhibition assays ().

- Thermodynamic Stability: DSC/TGA to assess melting points and decomposition profiles ().

- SAR Tables: Tabulate substituent effects (Table 1) to identify critical functional groups ().

Table 1: Structural Comparison with Benzamide Analogs

| Compound | Key Substituents | Unique Properties | Reference |

|---|---|---|---|

| Target Compound | 2-Chloroacetamido, 4-methoxyphenyl | Enhanced kinase inhibition | |

| N-(4-Chlorophenyl)benzamide | 4-Chlorophenyl | Lower solubility, moderate activity | |

| 3-Methoxybenzamide | 3-Methoxy | Minimal bioactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。